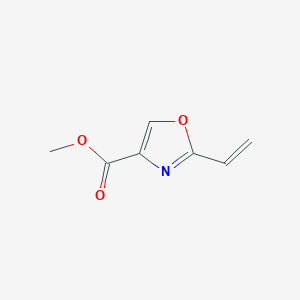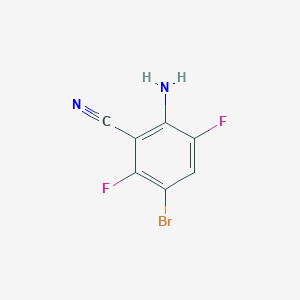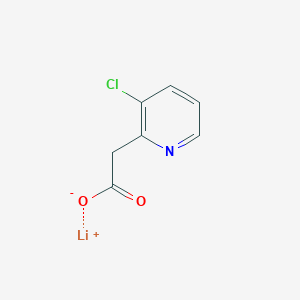
Lithium 2-(3-chloropyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-(3-chloropyridin-2-yl)acetate is an organolithium compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an acetate group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(3-chloropyridin-2-yl)acetate typically involves the reaction of 3-chloropyridine with lithium acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 3-chloropyridine and lithium acetate.
Reaction Conditions: The reaction is conducted in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.
Procedure: The 3-chloropyridine is added to a solution of lithium acetate in THF, and the mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3-chloropyridine and lithium acetate are handled using automated systems to ensure precision and safety.
Reactor Design: Industrial reactors are designed to maintain the inert atmosphere and control the temperature precisely.
Purification: The product is purified using industrial-scale crystallization and filtration techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-(3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include 2-(3-aminopyridin-2-yl)acetate or 2-(3-thiopyridin-2-yl)acetate.
Oxidation: Products include 2-(3-chloropyridin-2-yl)acetate N-oxide.
Reduction: Products include 2-(pyridin-2-yl)acetate.
Applications De Recherche Scientifique
Lithium 2-(3-chloropyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Explored for its use in the development of new materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of Lithium 2-(3-chloropyridin-2-yl)acetate involves its interaction with various molecular targets. The acetate group can act as a ligand, coordinating with metal ions or enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium 2-(3-bromopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Lithium 2-(3-fluoropyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.
Lithium 2-(3-iodopyridin-2-yl)acetate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Lithium 2-(3-chloropyridin-2-yl)acetate is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its analogs with different halogen substitutions.
Propriétés
Formule moléculaire |
C7H5ClLiNO2 |
|---|---|
Poids moléculaire |
177.5 g/mol |
Nom IUPAC |
lithium;2-(3-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H6ClNO2.Li/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
WUBSNJCXLUBNLM-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=C(N=C1)CC(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


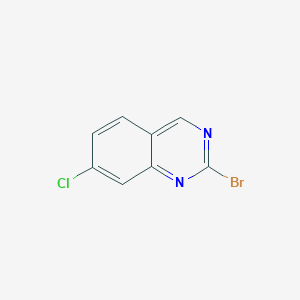
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
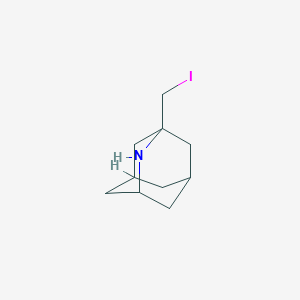

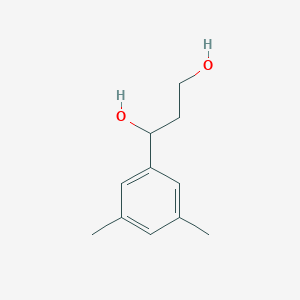
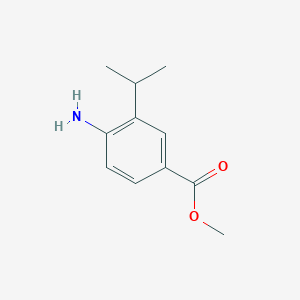

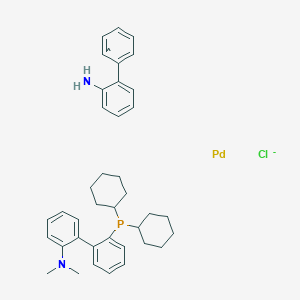
![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
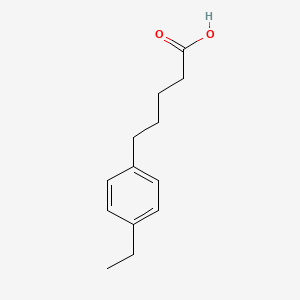
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
